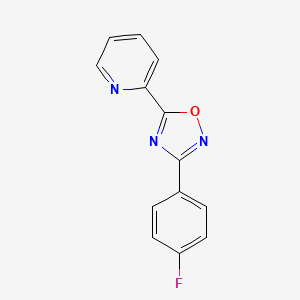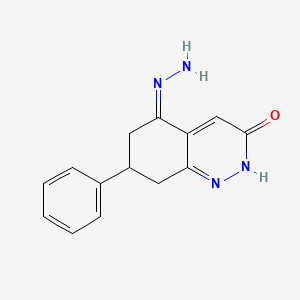![molecular formula C24H27NO4 B5421990 ethyl (E)-3-[4-[2-(4-butan-2-ylphenoxy)ethoxy]phenyl]-2-cyanoprop-2-enoate](/img/structure/B5421990.png)
ethyl (E)-3-[4-[2-(4-butan-2-ylphenoxy)ethoxy]phenyl]-2-cyanoprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-3-[4-[2-(4-butan-2-ylphenoxy)ethoxy]phenyl]-2-cyanoprop-2-enoate is a complex organic compound with a unique structure that includes phenyl, ethoxy, and cyanopropenoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-[4-[2-(4-butan-2-ylphenoxy)ethoxy]phenyl]-2-cyanoprop-2-enoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 4-butan-2-ylphenol: This can be achieved through the alkylation of phenol with 2-butanone in the presence of an acid catalyst.
Formation of 4-butan-2-ylphenoxyethanol: This involves the reaction of 4-butan-2-ylphenol with ethylene oxide under basic conditions.
Synthesis of 4-[2-(4-butan-2-ylphenoxy)ethoxy]benzaldehyde: This step involves the reaction of 4-butan-2-ylphenoxyethanol with 4-formylbenzoic acid in the presence of a dehydrating agent.
Formation of this compound: The final step involves the Knoevenagel condensation of 4-[2-(4-butan-2-ylphenoxy)ethoxy]benzaldehyde with ethyl cyanoacetate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-[4-[2-(4-butan-2-ylphenoxy)ethoxy]phenyl]-2-cyanoprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The phenyl and ethoxy groups can be oxidized under strong oxidizing conditions.
Reduction: The cyanopropenoate group can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
Ethyl (E)-3-[4-[2-(4-butan-2-ylphenoxy)ethoxy]phenyl]-2-cyanoprop-2-enoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl (E)-3-[4-[2-(4-butan-2-ylphenoxy)ethoxy]phenyl]-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl (E)-3-[4-[2-(4-butan-2-ylphenoxy)ethoxy]phenyl]-2-cyanoprop-2-enoate can be compared with other similar compounds, such as:
Ethyl (E)-3-[4-[2-(4-methylphenoxy)ethoxy]phenyl]-2-cyanoprop-2-enoate: Similar structure but with a methyl group instead of a butan-2-yl group.
Ethyl (E)-3-[4-[2-(4-ethylphenoxy)ethoxy]phenyl]-2-cyanoprop-2-enoate: Similar structure but with an ethyl group instead of a butan-2-yl group.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl (E)-3-[4-[2-(4-butan-2-ylphenoxy)ethoxy]phenyl]-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-4-18(3)20-8-12-23(13-9-20)29-15-14-28-22-10-6-19(7-11-22)16-21(17-25)24(26)27-5-2/h6-13,16,18H,4-5,14-15H2,1-3H3/b21-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVXGMIYJKJDDG-LTGZKZEYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=C(C#N)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)/C=C(\C#N)/C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-1-[(5-nitro-2-thienyl)methyl]-3-piperidinecarboxamide](/img/structure/B5421914.png)


![4-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]phenyl acetate](/img/structure/B5421936.png)
![ETHYL 3-METHYL-5-[(3-PYRIDYLCARBONYL)AMINO]-4-ISOTHIAZOLECARBOXYLATE](/img/structure/B5421943.png)
![4-{2-[2-(2-chloro-3,4-dimethoxyphenyl)-1H-imidazol-1-yl]ethyl}pyridine](/img/structure/B5421947.png)
![6-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5421952.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-pyridin-3-ylacetamide](/img/structure/B5421963.png)

![METHYL 2-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]ACETATE](/img/structure/B5421994.png)
![(E)-3-(2-chloro-8-methylquinolin-3-yl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5422005.png)
![3-[(dimethylamino)methyl]-1-(2-propylisonicotinoyl)-3-piperidinol](/img/structure/B5422011.png)
![N-cyclopropyl-6-methyl-N-[(5-methyl-2-thienyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5422017.png)
